9-Ethyl-6-(trifluoromethyl)-9h-purin-2-amine 9-Ethyl-6-(trifluoromethyl)-9h-purin-2-amine
Brand Name: Vulcanchem
CAS No.: 1736-96-5
VCID: VC15953679
InChI: InChI=1S/C8H8F3N5/c1-2-16-3-13-4-5(8(9,10)11)14-7(12)15-6(4)16/h3H,2H2,1H3,(H2,12,14,15)
SMILES:
Molecular Formula: C8H8F3N5
Molecular Weight: 231.18 g/mol

9-Ethyl-6-(trifluoromethyl)-9h-purin-2-amine

CAS No.: 1736-96-5

Cat. No.: VC15953679

Molecular Formula: C8H8F3N5

Molecular Weight: 231.18 g/mol

* For research use only. Not for human or veterinary use.

9-Ethyl-6-(trifluoromethyl)-9h-purin-2-amine - 1736-96-5

Specification

CAS No. 1736-96-5
Molecular Formula C8H8F3N5
Molecular Weight 231.18 g/mol
IUPAC Name 9-ethyl-6-(trifluoromethyl)purin-2-amine
Standard InChI InChI=1S/C8H8F3N5/c1-2-16-3-13-4-5(8(9,10)11)14-7(12)15-6(4)16/h3H,2H2,1H3,(H2,12,14,15)
Standard InChI Key UTVHBFHLMHYGLL-UHFFFAOYSA-N
Canonical SMILES CCN1C=NC2=C(N=C(N=C21)N)C(F)(F)F

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The purine core of 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine consists of a bicyclic aromatic system fused from pyrimidine and imidazole rings. Key modifications include:

  • Ethyl group at N-9: This substitution prevents tautomerization and stabilizes the molecule against enzymatic degradation .

  • Trifluoromethyl group at C-6: The electron-withdrawing -CF₃ group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions .

  • Amino group at C-2: This functional group participates in hydrogen bonding, critical for interactions with biological targets such as enzymes and nucleic acids .

Molecular Formula: C₈H₉F₃N₅
Molecular Weight: 231.18 g/mol
Lipophilicity (LogP): Estimated at 1.8–2.2, significantly higher than non-fluorinated purines due to the -CF₃ group .

Comparative Analysis with Analogous Compounds

The table below highlights structural and functional differences between 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine and related purine derivatives:

Compound NameSubstituentsKey Properties
6-Chloro-9H-purin-2-amineCl at C-6, NH₂ at C-2High reactivity in nucleophilic substitutions
8-Methyl-9H-purin-2-amineCH₃ at C-8, NH₂ at C-2Limited metabolic stability due to methyl group
9-Benzyl-6-hydrazinyl-9H-purineBenzyl at N-9, hydrazine at C-6Demonstrated anticancer activity in vitro

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine involves multi-step functionalization of the purine scaffold:

  • Purine Core Assembly:

    • Condensation of 4,5-diaminopyrimidine with formic acid under reflux yields the unsubstituted purine nucleus .

  • C-6 Trifluoromethylation:

    • Reaction of 6-chloropurine with trifluoromethyl iodide (CF₃I) in the presence of Cs₂CO₃ at 80–100°C .

  • N-9 Ethylation:

    • Alkylation using ethyl bromide (C₂H₅Br) in dimethylformamide (DMF) with K₂CO₃ as a base .

Yield Optimization:

  • Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in trifluoromethylation steps .

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) isolates the target compound .

  • Spectroscopic Validation:

    • ¹H NMR: Peaks at δ 8.35 ppm (C-8 proton), δ 4.20 ppm (ethyl -CH₂-), and δ 1.40 ppm (ethyl -CH₃) .

    • ¹⁹F NMR: Single resonance near δ -60 ppm confirms the -CF₃ group .

Stability and Pharmacokinetic Considerations

Metabolic Stability

  • Oxidative Resistance: The -CF₃ group reduces susceptibility to cytochrome P450-mediated oxidation .

  • Half-Life (t₁/₂): Estimated at 6–8 hours in human liver microsomes, compared to 1–2 hours for non-fluorinated analogs .

Bioavailability Challenges

  • Solubility: Low aqueous solubility (0.1–0.5 mg/mL) necessitates prodrug formulations or nanocarrier systems .

  • Blood-Brain Barrier Penetration: Moderate permeability (Pe ≈ 2 × 10⁻⁶ cm/s) limits CNS applications .

Future Directions and Research Gaps

Unresolved Questions

  • Structure-Activity Relationships (SAR): Systematic studies required to optimize substituent positions for enhanced potency.

  • In Vivo Efficacy: No published data on animal models; priority for preclinical testing.

Synthetic Innovations

  • Flow Chemistry: Continuous synthesis protocols to improve yield and reduce waste .

  • Click Chemistry: Azide-alkyne cycloadditions for modular functionalization of the purine core .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator